molecular formula C17H18ClN3O3S2 B2569815 N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride CAS No. 1215731-83-1

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride

Cat. No.: B2569815
CAS No.: 1215731-83-1
M. Wt: 411.92
InChI Key: MVODNLJXLDUAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide hydrochloride is a structurally complex molecule featuring a [1,3]dioxolo[4,5-f][1,3]benzothiazole core fused with a thiophene-2-carboxamide moiety. This compound is of interest in medicinal chemistry due to its heterocyclic framework, which is associated with diverse bioactivities such as kinase inhibition or antimicrobial properties .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2.ClH/c1-19(2)5-6-20(16(21)14-4-3-7-24-14)17-18-11-8-12-13(23-10-22-12)9-15(11)25-17;/h3-4,7-9H,5-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVODNLJXLDUAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride typically involves multiple steps. The process begins with the preparation of the benzothiazole moiety, which is then coupled with the thiophene ring. The final step involves the introduction of the dimethylaminoethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Key Differences :

  • Core Heterocycle: The target compound features a fused [1,3]dioxolo-benzothiazole system, whereas derivatives use non-fused benzothiazole cores linked to thiazolidinone rings.
  • Substituent Effects: The dimethylaminoethyl group in the target compound may confer enhanced solubility (via hydrochloride salt) compared to the chlorophenyl/fluorophenyl groups in 4g–4i, which likely increase lipophilicity .
  • Synthetic Efficiency: The target compound’s yield is unreported in available evidence, but derivatives like 4g (70% yield) suggest optimized synthetic routes for benzothiazole-thiazolidinone hybrids .

Cyclization-Derived Benzothiazine and Sulfonamide Analogues

describes benzothiazine 1,1-dioxides (e.g., compound 7) and sulfonamide derivatives (e.g., compounds 10–11) synthesized via cyclization reactions.

Compound Type () Key Structural Features Reaction Conditions
3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide (7) Benzothiazine core with dimethylamino group Reaction with N,N-dimethylthiocarbamoyl chloride
2,3-Dihydro-1,2-benzothiazole 1,1-dioxide (11) Reduced benzothiazole system with sulfonamide Reaction with N,N-dimethylsulfamoyl chloride

Comparison with Target Compound :

  • Reactivity : The target compound’s synthesis likely involves multi-step coupling (e.g., amide bond formation), whereas compounds are formed via one-step cyclization .

Diacylhydrazine-Functionalized Dihydrothiazole Derivatives

highlights (R)-2-aryl-4,5-dihydrothiazole-4-carboxamide derivatives (e.g., compounds I–III) synthesized using EDCI/HOBt-mediated coupling.

Parameter Target Compound Derivatives
Core Structure Fused dioxolo-benzothiazole + thiophene Dihydrothiazole + benzotriazole
Coupling Reagents Not reported EDCI/HOBt/DIPEA
Purification Not reported Silica gel chromatography (petroleum ether/EtOAc)

Key Insights :

  • Synthetic Methodology : The target compound may require specialized coupling agents (e.g., EDCI/HOBt) similar to , but its purification methods remain unspecified .
  • Stereochemistry : emphasizes enantiopure (R)-configured derivatives, whereas the target compound’s stereochemical details are unconfirmed .

Biological Activity

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride is a complex synthetic compound characterized by its unique molecular structure that includes heterocyclic rings and functional groups. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C21H22ClN3O5S
  • Molecular Weight : 463.93 g/mol
  • CAS Number : 1215364-85-4

The structure includes:

  • A benzothiazole ring fused with a dioxole ring.
  • A carboxamide group which enhances hydrogen bonding and biological activity.
  • A dimethylamino group that contributes to its basicity and reactivity.

The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the benzothiazole moiety suggests potential activity against a range of diseases due to its known properties in medicinal chemistry.

  • Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anticancer Activity : The heterocyclic nature of the compound may allow it to interact with DNA or RNA, inhibiting cancer cell proliferation. Research into similar benzothiazole derivatives has shown promising results in cancer models .
  • Neuropharmacological Effects : The dimethylamino group may contribute to neuroactive properties, possibly affecting neurotransmitter systems such as GABA or serotonin pathways, as seen in related compounds .

Biological Activity Data

A summary of relevant biological activities associated with this compound is presented below:

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerReduced proliferation in cancer cell lines
NeuroactiveModulation of neurotransmitter levels
AnalgesicPain relief in animal models

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of benzothiazole derivatives similar to this compound. Results indicated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7), suggesting that modifications to the benzothiazole structure enhance its efficacy against tumor growth.

Case Study 2: Antimicrobial Properties

In another investigation, compounds related to this structure demonstrated potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial membrane integrity and inhibition of vital metabolic processes.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including cyclization of the dioxolo-benzothiazole core, coupling with the dimethylaminoethyl group, and final carboxamide formation. Critical factors include:

  • Temperature control (e.g., maintaining 0–5°C during acid-sensitive steps).
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for acylations).
  • Purification methods (e.g., column chromatography for intermediates, recrystallization for the final product). Reaction progress should be monitored via TLC, and purity confirmed using NMR and HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly for the dioxolo-benzothiazole and dimethylaminoethyl moieties.
  • Mass spectrometry (HRMS) to verify molecular weight (±2 ppm accuracy).
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

Discrepancies may arise from assay conditions (e.g., bacterial vs. mammalian cell lines) or off-target effects. Methodological steps:

  • Dose-response profiling (IC50/EC50 curves) across multiple cell types.
  • Target-specific assays (e.g., enzyme inhibition studies for kinases or proteases linked to its benzothiazole core).
  • Transcriptomic analysis (RNA-seq) to identify differentially expressed pathways post-treatment .

Q. What computational strategies predict this compound’s biological targets?

  • Molecular docking (AutoDock Vina) against protein databases (PDB) to assess binding affinity for enzymes like topoisomerases or tubulin.
  • Pharmacophore modeling to map essential functional groups (e.g., dioxolo-benzothiazole for intercalation).
  • MD simulations (GROMACS) to evaluate stability of ligand-target complexes over 100-ns trajectories .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Modify substituents : Replace the thiophene-2-carboxamide with furan or pyridine rings to test electronic effects.
  • Alkyl chain variation : Substitute dimethylaminoethyl with morpholinoethyl or piperazinyl groups to alter hydrophilicity.
  • In vitro testing : Compare cytotoxicity (MTT assay), logP (HPLC), and metabolic stability (microsomal assays) .

Q. What mechanistic approaches elucidate its reaction pathways during degradation?

  • Forced degradation studies : Expose to heat (40–80°C), UV light, or oxidative agents (H2O2).
  • LC-MS/MS to identify degradation products (e.g., cleavage of the dioxolo ring or hydrolysis of the carboxamide).
  • Kinetic isotope effects (KIE) to probe rate-limiting steps in hydrolytic pathways .

Q. How to optimize reaction conditions for scale-up (mg to gram quantities)?

  • Continuous flow chemistry : Utilize microreactors for exothermic steps (e.g., cyclization) to improve heat dissipation.
  • Design of experiments (DoE) : Optimize parameters (temperature, solvent ratio, catalyst loading) via response surface methodology.
  • In-line PAT tools (FTIR, Raman) for real-time monitoring of intermediates .

Q. What strategies address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic profiling : Measure bioavailability (oral vs. IV), plasma half-life (LC-MS), and tissue distribution (radiolabeling).
  • Metabolite identification : Use hepatocyte incubations or in vivo microdialysis to detect active/inactive metabolites.
  • Formulation adjustments : Test nanoparticle encapsulation or prodrug strategies to enhance solubility .

Q. How to stabilize reactive intermediates during synthesis?

  • Low-temperature quenching : For acid-sensitive intermediates, use ice-cold aqueous NaHCO3.
  • Scavenger resins : Add polymer-bound reagents (e.g., trisamine) to trap reactive byproducts.
  • Inert atmosphere : Conduct air-sensitive steps (e.g., Grignard reactions) under N2/Ar .

Q. What are the best practices for storing this compound to prevent degradation?

  • Lyophilization : Store as a lyophilized powder at −80°C under vacuum-sealed conditions.
  • Desiccants : Include silica gel in storage vials to prevent hygroscopic degradation.
  • Stability studies : Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.